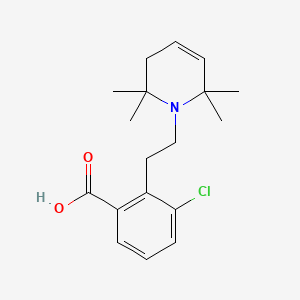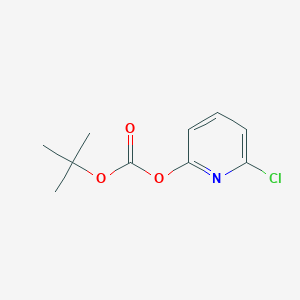![molecular formula C38H74O6Ti B13749537 Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)- CAS No. 61417-52-5](/img/structure/B13749537.png)
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes titanium coordinated with ethane-1,2-diol and isooctadecanoic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- typically involves the reaction of titanium tetrachloride with ethane-1,2-diol and isooctadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state titanium compounds.
Substitution: The ethane-1,2-diol and isooctadecanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: This compound is studied for its potential use in biomedical applications, including drug delivery systems and imaging agents.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- include other organotitanium compounds such as:
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Titanium tris(isooctadecanoato-kappaO)(2-propanolato)-
Compared to these compounds, Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis(isooctadecanoato-kappaO)- offers unique properties such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications .
Properties
CAS No. |
61417-52-5 |
|---|---|
Molecular Formula |
C38H74O6Ti |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
ethane-1,2-diolate;16-methylheptadecanoate;titanium(4+) |
InChI |
InChI=1S/2C18H36O2.C2H4O2.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2-4;/h2*17H,3-16H2,1-2H3,(H,19,20);1-2H2;/q;;-2;+4/p-2 |
InChI Key |
OJPONESMMNUSRI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].C(C[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


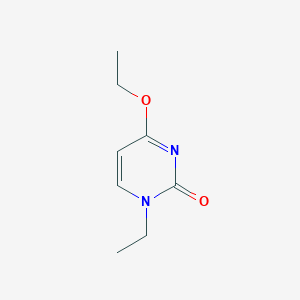


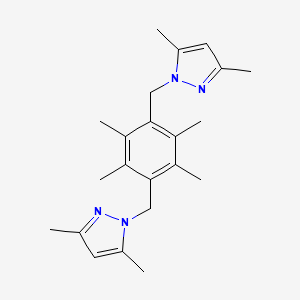
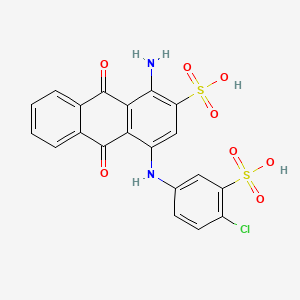
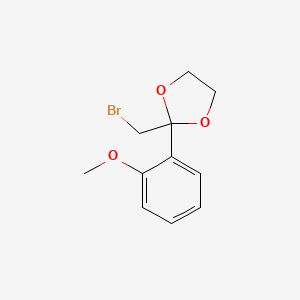
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

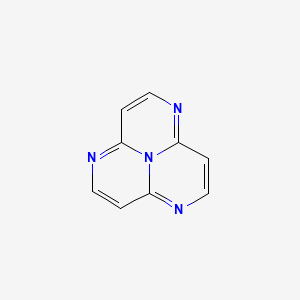
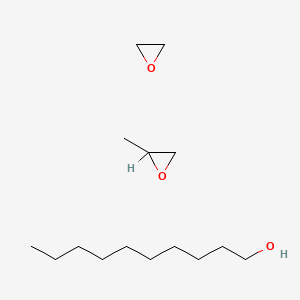
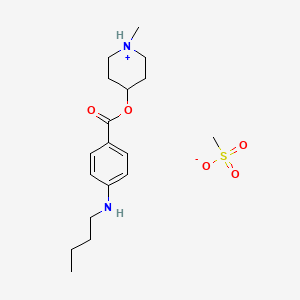
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
